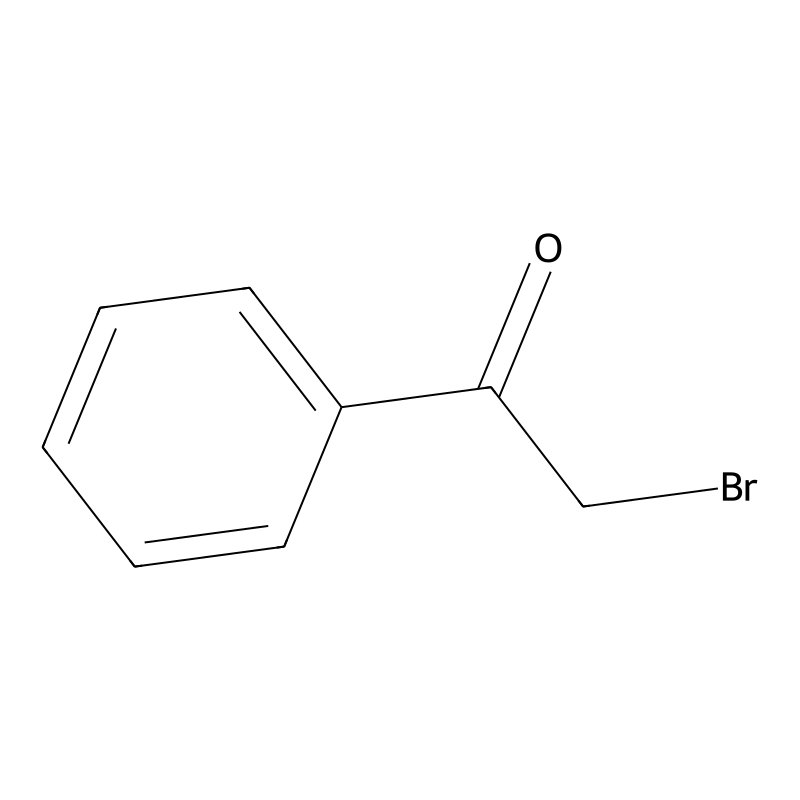

2-Bromoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry Applications

- Reagent in Organic Reactions: Due to its reactive nature, 2-BAP serves as a crucial starting material or reagent in numerous organic reactions. Notably, it's valuable in forming carbon-carbon bonds, which are the building blocks of complex organic molecules. Researchers utilize 2-BAP in various reactions, including Claisen condensations and Mannich reactions.

Pharmaceutical Synthesis Applications

- Intermediate for Drug Production: 2-BAP's significance lies in its role as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable building block for more complex molecules with potential therapeutic applications []. Researchers have employed 2-BAP in the synthesis of drugs like fluoxetine (an antidepressant) and sertraline (another antidepressant) [].

2-Bromoacetophenone, with the molecular formula C8H7BrO and a molecular weight of 199.04 g/mol, is a pale yellow to orange liquid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether. It is known for its sharp odor and is classified as a lachrymator, meaning it can cause tearing upon exposure. This compound is stable under normal conditions but reacts slowly with moisture to produce hydrogen bromide. It is incompatible with strong bases and oxidizing agents, making handling precautions necessary .

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, particularly with aliphatic primary amines in the presence of palladium catalysts, yielding 3-methyleneisoindolin-1-ones .

- Enantioselective Addition: This compound can react with phenylacetylene in an enantioselective addition reaction catalyzed by chiral camphorsulfonamide .

- Bromination: It can be synthesized through the bromination of acetophenone using aluminum chloride as a catalyst in dry ether .

- Reactivity with Organic Acids: 2-Bromoacetophenone can convert organic acids into their corresponding derivatives, showcasing its utility in organic synthesis .

Several methods exist for synthesizing 2-Bromoacetophenone:

- Bromination of Acetophenone: The most common method involves brominating acetophenone using aluminum chloride as a catalyst in dry ether. This reaction typically yields high purity products .

- Microwave-Assisted Synthesis: An efficient synthetic procedure has been developed using microwave irradiation to facilitate the reaction between acetophenone and bromine, improving yield and reducing reaction time .

- One-Pot Reactions: 2-Bromoacetophenone has been utilized in one-pot reactions to synthesize various organic compounds, such as indolizines and thiazoles, demonstrating its versatility as a building block in organic synthesis .

2-Bromoacetophenone is widely used in organic synthesis due to its reactivity and ability to serve as an intermediate. Key applications include:

- Synthesis of Organic Compounds: It is employed in the preparation of various heterocycles, including indolizines and pyridines .

- Analytical Chemistry: The compound is used for the selective derivatization of cytosine moieties in DNA methylation studies via reversed phase high-performance liquid chromatography .

- Reagent for Organic Acids: It acts as a reagent for identifying organic acids by converting them into detectable derivatives .

Several compounds share structural similarities with 2-Bromoacetophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetophenone | C8H8O | Lacks halogen; serves as a precursor for many reactions. |

| 4-Bromoacetophenone | C8H7BrO | Bromine at para position; different reactivity profile. |

| 2-Chloroacetophenone | C8H7ClO | Chlorine instead of bromine; different electrophilic characteristics. |

| 3-Bromoacetophenone | C8H7BrO | Bromine at meta position; alters steric hindrance and reactivity. |

The unique positioning of the bromine atom in 2-Bromoacetophenone influences its chemical behavior compared to these similar compounds, allowing it to participate in specific reactions that others cannot.

Physical Description

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (19.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (18.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (73.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (26.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (26.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (19.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (24.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Discovery of novel indolyl-1,2,4-triazole hybrids as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential anti-renal cancer activity

Sami A Al-Hussain, Thoraya A Farghaly, Magdi E A Zaki, Hanan G Abdulwahab, Nadia T Al-Qurashi, Zeinab A MuhammadPMID: 33038552 DOI: 10.1016/j.bioorg.2020.104330

Abstract

Targeting VEGFR-2 signaling pathway is well-established as an important approach for the treatment of solid tumors, particularly renal cancer. Herein, novel indolyl-1,2,4-triazole hybrids were designed and synthesized as VEGFR-2 kinase inhibitors with potential anti-renal cancer activity. The structures of the newly synthesized compounds were confirmed based on their spectral and elemental analyses. The results of in vitro kinase assay indicated that all target compounds revealed submicromolar inhibition of VEGFR-2 kinase enzyme. Analogs 5c, 5d and 9b emerged as the most active compounds (IC= 0.034-0.064 µM), showing VEGFR-2 inhibitory activity much superior to that of sunitinib reference drug (IC

= 0.075 µM). Moreover, compounds 5a, 8c, 9d, 12c were equipotent to sunitinib against VEGFR-2 kinase. Additionally, the most potent compounds were further examined for their anticancer activity against two human renal cancer cell lines. All screened compounds effectively inhibited the growth of the two tested cell lines with IC

values spanning from sub-micromolar to low micromolar levels. Compounds 5b, 5d, 11c and 12c were three to five-fold more potent than sunitinib against CAKI-1 cell line. Analogue 8c was superior/comparable to sunitinib against CAKI-1/A498 cell lines. Moreover, compound 9d showed double potency of sunitinib against A498 cell line. Besides, compounds 8c and 12c demonstrated a safety profile much better than that of sunitinib against non-cancer human renal cells. As well, the docked models of title compounds revealed strong interactions with key residues within the active site of VEGFR-2 kinase.

Highly Precise Protein Semisynthesis through Ligation-Desulfurization Chemistry in Combination with Phenacyl Protection of Native Cysteines

Somnath Mukherjee, Maria Matveenko, Christian F W BeckerPMID: 32144676 DOI: 10.1007/978-1-0716-0434-2_17

Abstract

Semisynthesis of proteins via expressed protein ligation is a powerful tool to furnish full-length proteins carrying site-specific (posttranslational) modifications. The development of various β-mercapto amino acid building blocks coupled with ligation-desulfurization chemistry enabled further advances in this methodology by alleviating the need for cysteine residues at the desired ligation sites. However, this expansion in the availability of viable ligation sites is sometimes counterbalanced by the inadvertent desulfurization of unprotected native cysteines, which might be of structural and/or functional importance. Here, we provide a detailed protocol for using the cysteine-selective protecting group phenacyl (PAc) to achieve precise protein semisynthesis preserving native cysteine residues. The PAc group can be easily installed on cysteine(s) within recombinantly produced protein thioesters, withstands standard ligation, desulfurization and reversed phase HPLC conditions, and can be smoothly removed. We have previously demonstrated the utility of this protecting group through the semisynthesis of two model proteins, human small heat shock protein Hsp27 and Prion protein, in which one or two native cysteines, respectively, were maintained through the ligation-desulfurization sequence.Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential

Amit S Tapkir, Sohan S Chitlange, Ritesh P BholePMID: 29141567 DOI: 10.2174/1871523016666171114165958

Abstract

We have developed a new series of 36 substituted thiazole derivatives prepared via reaction of substituted benzothiazole-2-amine with substituted phenacyl bromide.This study was aimed to develop and successfully evaluate anti-inflammatory activity of substituted thiazole derivatives.

A new series of 36 substituted thiazole derivatives was synthesized and derivatives were characterized by analytical and spectrometric methods like IR, MS, and 1H NMR. The molecular docking was performed for all the synthesized thiazole derivatives to assess their binding affinities to COX-2 isozyme. The best compounds from docking study were subjected for their anti-inflammatory activity by using rat hind paw edema method.

Results from carrageenan-induced hind paw edema showed that compounds 3h, 5a, 5e, 9d, and 9h possess significant anti-inflammatory activity. The result from vascular permeability indicating inhibition of vascular permeability with compounds 3h and 9h is significant and results from cotton pellet granuloma formation models show greater degree of inhibition with compounds 3h and 5a to contribute to their significant anti-inflammatory activity.

This study provides successful development of novel thiazole derivatives. Their binding affinities to COX-2 enzyme were also confirmed, indicating that developed molecules are comparable to diclofenac and hence could be promising anti-inflammatory agents.

Targeted Mass Spectrometry-Based Approach for Protein-Ligand Binding Analyses in Complex Biological Mixtures Using a Phenacyl Bromide Modification Strategy

Lorrain Jin, Dongyu Wang, David M Gooden, Carol H Ball, Michael C FitzgeraldPMID: 27740755 DOI: 10.1021/acs.analchem.6b02658

Abstract

The characterization of protein folding stability changes on the proteomic scale is useful for protein-target discovery and for the characterization of biological states. The Stability of Proteins from Rates of Oxidation (SPROX) technique is one of several mass spectrometry-based techniques recently established for the making proteome-wide measurements of protein folding and stability. A critical part of proteome-wide applications of SPROX is the identification and quantitation of methionine-containing peptides. Demonstrated here is a targeted mass spectrometry-based proteomics strategy for the detection and quantitation of methionine-containing peptides in SPROX experiments. The strategy involves the use of phenacyl bromide (PAB) for the targeted detection and quantitation of methionine-containing peptides in SPROX using selective reaction monitoring (SRM) on a triple quadrupole mass spectrometer (QQQ-MS). As proof-of-principle, the known binding interaction of Cyclosporine A with cyclophilin A protein in a yeast cell lysate is successfully detected and quantified using a targeted SRM workflow. Advantages of the described workflow over other SPROX protocols include a 20-fold reduction in the amount of total protein needed for analysis and the ability to work with the endogenous proteins in a given sample (e.g., stabile isotope labeling with amino acids in cell culture is not necessary).Determination of berberine-upregulated endogenous short-chain fatty acids through derivatization by 2-bromoacetophenone

Shu-Rong Ma, Qian Tong, Zhen-Xiong Zhao, Lin Cong, Jin-Bo Yu, Jie Fu, Pei Han, Li-Bin Pan, Randy Gu, Ran Peng, Zheng-Wei Zhang, Yan Wang, Jian-Dong JiangPMID: 30972469 DOI: 10.1007/s00216-019-01793-3

Abstract

Short-chain fatty acids (SCFAs) are a major group of endogenous metabolites generated by the gut microbiota and have been reported to play an important role in physical health, such as improving energy metabolism. Here, using 2-bromoacetophenone as the derivatization reagent (BP, 10 mg/mL, 40 °C for 20 min), a sensitive liquid chromatography-tandem mass spectrometric method was established for the quantitative determination of seven short-chain fatty acids in plasma and feces. The analyses were performed on a Ccolumn in positive multiple reaction monitoring mode. Specificity, linearity, accuracy, precision, recovery, and stability were observed within the quantitative limits of biological sample analysis. The established method has largely improved the sensitivity by 200- to 2000-fold than that in gas chromatography (GC). Especially for butyrate, the lower quantitative limit of 1 ng/mL, 1600-fold higher in sensitivity than that of GC (1.6 μg/mL), ensured the accurate determination of its low level in blood or feces (88 ± 29 ng/mL in blood, 176 ± 18 μg/g in feces). Then, the validated method was applied for therapeutic studies of berberine in hyperlipidemia hamsters in vivo and screening of 13 compounds (including five metabolites of berberine and eight typical isoquinoline alkaloids) in vitro. After berberine treatment (oral, 200 mg/kg, 2 weeks) to hyperlipidemia hamsters, the levels of butyrate were significantly upregulated in blood (77 ± 10 ng/mL vs. 117 ± 13 ng/mL, *P < 0.05) and feces (132 ± 11 μg/g vs. 547 ± 57 μg/g, ***P < 0.001), which further verified butyrate as an active endogenous metabolite in coordination with berberine to lower the blood lipids. Additionally, the berberine metabolites (M1, M2, M3), as well as two isoquinoline alkaloids (tetrandrine and dauricine), could also obviously induce the production of SCFAs (butyrate, etc.) in gut microbiota. In total, we have successfully established a new derivative LC-MS/MS method for the targeted quantitative determination of seven SCFAs in biological samples. Graphical abstract.

Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines

Veronika Fülöpová, Lauren Cziesla, Megan Fleming, Yiwei Lu, Adrienne Voelker, Viktor KrchňákPMID: 26145229 DOI: 10.1021/acscombsci.5b00060

Abstract

A traceless polymer-supported synthesis of 4-benzoylquinazolines was developed using the following commercially available building blocks: Fmoc-α-amino acids, 2-nitrobenzensulfonyl chlorides and α-bromoacetophenones. The acyclic intermediates underwent base-catalyzed rearrangement involving C-C and N-N bond formation followed by ring expansion and yielded resin-bound dihydroquinazoline-2-carboxylic acids. After they were released from the resin by treatment with trifluoroacetic acid, base-mediated decarboxylation produced the target quinazolines in moderate-to-high yields and purities.Phenacyl Ethyl Carbazolium as a Long Wavelength Photoinitiator for Free Radical Polymerization

Merve Kara, Sajjad Dadashi-Silab, Yusuf YagciPMID: 26356628 DOI: 10.1002/marc.201500446

Abstract

A new phenacyl-type photoinitiator based on ethyl carbazole as a long wavelength photo-initiator is developed for free radical polymerization. Phenacyl ethyl carbazolium hexafluoroantimonate (PECH) photoinitiator is synthesized in a two-step, one-pot manner by quaternizing ethyl carbazole with phenacyl bromide and subsequent ion exchange reaction with potassium hexafluoroantimonate. Under irradiation, PECH tends to undergo homolytic bond cleavage bringing about initiating free radicals. However, as evidenced by cyclic voltammetry and real-time photobleaching studies, formation of initiating cationic species is highly unlikely as the photochemically formed charged carbazole units tend to couple.Asymmetric synthesis of 2-arylpiperazines

Satoshi Yokoshima, Kazutoshi Watanabe, Fumiaki Uehara, Yoshihiro Usui, Hiroshi TanakaPMID: 25453813 DOI: 10.1016/j.bmcl.2014.10.047

Abstract

An asymmetric synthesis of 2-arylpiperazines starting from phenacyl bromides, a variety of which are easily available, has been established. The synthesis features a CBS reduction of phenacyl bromide to provide optically enriched compounds, an SN2 reaction of 1,2,3-oxathiazolidine 2-oxides with an azide anion with invert of configuration, and construction of the piperazine ring via reduction of piperazine-2,3-diones.The reactivity of phenancyl bromide under β-cyclodextrin as supramolecular catalyst: a computational survey

Yali Wan, Xueye Wang, Na LiuPMID: 25929992 DOI: 10.1007/s00894-015-2680-7

Abstract

Phenacyl bromide as one starting material in multicomponent reactions (MCRs) with β-cyclodextrin (β-CD) as catalyst can get an excellent yield in short reaction times. The interaction of β-CD with phenacyl bromide plays an important role in this process. This paper studies the complex of β-CD with phenacyl bromide using density functional theory (DFT) method. Energy is investigated to find out the lowest energy of two possible complexation models. Hydrogen bonds are researched on the basis of natural bonding orbital (NBO) analysis. The relative position between phenacyl bromide and β-CD is confirmed by (1)H nuclear magnetic resonance ((1)HNMR). The results of frontier molecular orbitals and charge distribution reveal that β-CD catalyst improves the reactivity and electrophilicity of phenacyl bromide, meanwhile, the carbonyl group of phenacyl bromide more easily gives a carbocationic intermediate in the presence of β-CD as catalyst. The reactivity of phenancyl bromide under β-CD as supramolecular catalysis is improved.Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst

Toshimasa Suzuka, Hiromu Sueyoshi, Shohei Maehara, Hiroaki OgasawaraPMID: 26029859 DOI: 10.3390/molecules20069906